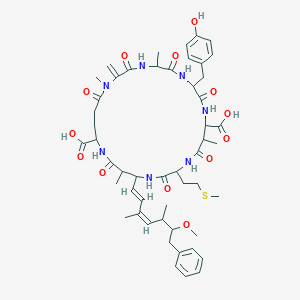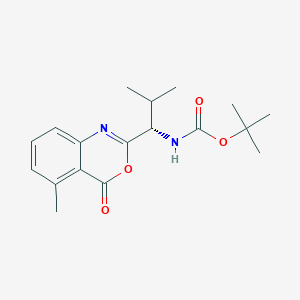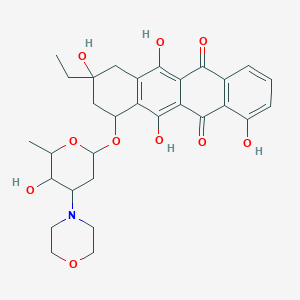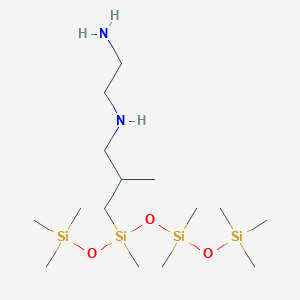
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a strong, lightweight, and corrosion-resistant metal that is widely used in various industries, including aerospace, medical, and sports. The compound 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a titanium complex that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through coordination with the titanium ion. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antibacterial agent. In vivo studies have also demonstrated its biocompatibility and low toxicity, making it a promising biomaterial for medical applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- in lab experiments include its unique properties, such as its high stability and reactivity, which make it an ideal catalyst for various chemical reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Future Directions
There are several future directions for the research on 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. These include:
1. Investigating its potential as a drug delivery system for targeted cancer therapy.
2. Exploring its use as a biomaterial for tissue engineering and regenerative medicine.
3. Studying its interaction with biological molecules and its mechanism of action.
4. Developing new synthetic methods for its production to reduce its cost and increase its accessibility.
5. Evaluating its potential as an antibacterial agent for the treatment of infections.
In conclusion, the titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- involves the reaction of neodecanoic acid with 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanol in the presence of titanium isopropoxide as a catalyst. This reaction results in the formation of the titanium complex, which can be purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Scientific Research Applications
The titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. In biomedical research, it has been investigated for its potential as a drug delivery system and as a biomaterial for dental and orthopedic implants.
properties
CAS RN |
103334-85-6 |
|---|---|
Product Name |
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- |
Molecular Formula |
C42H78O9Ti |
Molecular Weight |
779 g/mol |
IUPAC Name |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;7,7-dimethyloctanoic acid;titanium |
InChI |
InChI=1S/C12H22O3.3C10H20O2.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-10(2,3)8-6-4-5-7-9(11)12;/h4-5,13H,1-2,6-11H2,3H3;3*4-8H2,1-3H3,(H,11,12); |
InChI Key |
LXVFQWQRPIFFKF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
Canonical SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
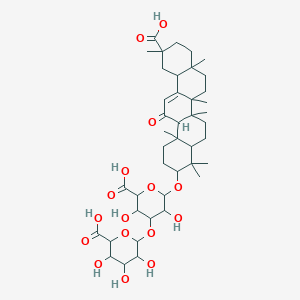
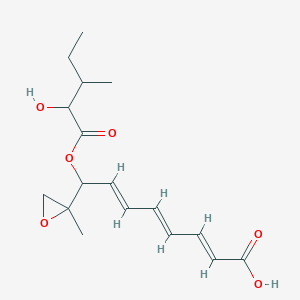

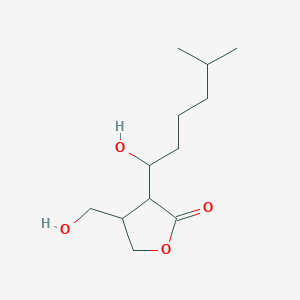
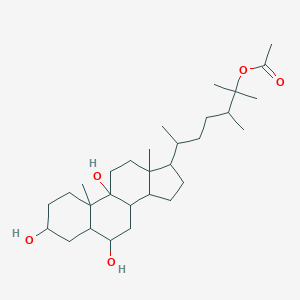
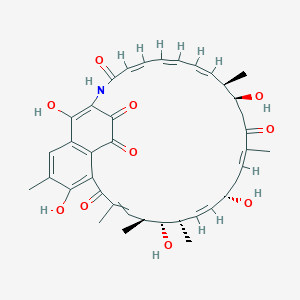
![methyl (2S,4aS,6aR,7R,10aR,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,7,10,10a-octahydrobenzo[f]isochromene-7-carboperoxoate](/img/structure/B218069.png)
